3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol
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Overview
Description
3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol is a complex organic compound that belongs to the class of brominated phenols This compound is characterized by the presence of multiple functional groups, including bromine atoms, hydroxyl groups, methoxy groups, and an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of a suitable phenol derivative to introduce bromine atoms at the 3 and 4 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of Benzoxazole: The next step involves the formation of the benzoxazole ring. This can be accomplished by reacting the brominated phenol with an appropriate amine and a dehydrating agent such as phosphorus oxychloride (POCl3).
Imination: The imino linkage is introduced by reacting the benzoxazole derivative with an aldehyde under acidic conditions to form the imine.
Methoxylation: Finally, the methoxy group is introduced by methylation of the hydroxyl group using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit enzymes involved in oxidative stress or inflammation.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or immune response. Its interaction with these pathways can lead to therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
3,4-dibromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol: This compound is unique due to its specific combination of functional groups and structural features.
3,5-dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl-acetic acid: This compound contains similar brominated phenol and benzoxazole moieties but differs in the presence of a carbamoyl group and acetic acid functionality.
3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid: This compound shares the brominated phenol core but includes a benzofuran and sulfonic acid group.
Uniqueness
The uniqueness of This compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H16Br2N2O4 |
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Molecular Weight |
532.2 g/mol |
IUPAC Name |
3,4-dibromo-2-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C22H16Br2N2O4/c1-11-3-6-18-16(7-11)26-22(30-18)13-8-12(4-5-17(13)27)25-10-14-20(24)15(23)9-19(29-2)21(14)28/h3-10,27-28H,1-2H3 |
InChI Key |
JSDCXDXPFRSNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4Br)Br)OC)O)O |
Origin of Product |
United States |
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